molecular formula C12H17BO4S B1354420 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 916138-13-1

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No. B1354420
M. Wt: 268.14 g/mol
InChI Key: LMWIOYXSRDMVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (MTTC) is an organic compound with a wide range of applications in scientific research. It is a boron-containing compound, and its unique structure makes it an attractive molecule for a variety of research applications. MTTC has been used in a variety of fields, including biochemistry, physiology, and pharmacology, and has been found to have a number of beneficial properties.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is used in the field of organic chemistry .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of other complex organic compounds .
  • Scientific Field: Polymer Chemistry

    • Application : The compound “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of novel copolymers .
  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in the borylation at the benzylic C-H bond of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
    • Method of Application : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent in the formation of pinacol benzyl boronate and other boron-containing compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is used in the field of organic chemistry .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of other complex organic compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is used in the field of organic chemistry .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of other complex organic compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for borylation at the benzylic C-H bond of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
    • Method of Application : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent in the formation of pinacol benzyl boronate and other boron-containing compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is used in the field of organic chemistry .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of other complex organic compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is used in the field of organic chemistry .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent or intermediate in the synthesis of other complex organic compounds .
  • Scientific Field: Organic Chemistry

    • Application : The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used for borylation at the benzylic C-H bond of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
    • Method of Application : The compound is used in the presence of a palladium catalyst for borylation and in the presence of transition metal catalysts for hydroboration .
    • Results or Outcomes : The specific results or outcomes are not provided, but the compound is likely used as a reagent in the formation of pinacol benzyl boronate and other boron-containing compounds .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-7-6-8(18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIOYXSRDMVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475401
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

CAS RN

916138-13-1
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Citations

For This Compound
5
Citations
C Fulton - 2022 - etheses.whiterose.ac.uk
The conversion of solar energy into a usable form via photocatalysis and photovoltaics is a continually growing area of research due to the ever-growing need to shift away from fossil …
Number of citations: 0 etheses.whiterose.ac.uk
GA Chotana, VA Kallepalli, RE Maleczka Jr… - Tetrahedron, 2008 - Elsevier
Iridium-catalyzed borylation has been applied to various substituted thiophenes to synthesize poly-functionalized thiophenes in good to excellent yields. Apart from common …
Number of citations: 85 www.sciencedirect.com
JC Herrera Luna - 2023 - riunet.upv.es
[EN] This thesis doctoral describes novel, simple, and rapid methodologies using visible light to produce compounds with new C-heteroatom bonds such as CB, CP and CS that …
Number of citations: 0 riunet.upv.es
AC O'Connell - 2022 - search.proquest.com
With organoboron compounds being useful components in the synthesis of pharmaceuticals, agrochemicals, and materials, it is imperative to find new catalytic strategies to design an …
Number of citations: 1 search.proquest.com
P Cowper - 2017 - researchportal.bath.ac.uk
The human quality of life depends a great deal on the availability of energy. In the current age, most of the energy consumed by humans is derived from the combustion of fossil fuels in …
Number of citations: 0 researchportal.bath.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.